molecular formula C18H10N2O5 B5617203 2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5617203
M. Wt: 334.3 g/mol
InChI Key: SMIVQSXILUOGOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves multi-step organic reactions starting from commercially available precursors. For instance, the synthesis of 5H-benzo[b]carbazole-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones is achieved through a six-step process starting from indan-1-ones, highlighting the complexity and the synthetic versatility of related compounds (Fernández, 2009).

Molecular Structure Analysis

The molecular structure of benzo[de]isoquinoline derivatives features a complex aromatic system, often with substituents that significantly affect their chemical and physical properties. The analysis of their structure is crucial for understanding their reactivity and potential applications. For example, the study of a U-shaped spatial conformation in a closely related compound, which enables intercalated π–π interactions, showcases the importance of structural analysis in predicting material properties (Bortoluzzi et al., 2011).

Chemical Reactions and Properties

The chemical behavior of 2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives often involves reactions pertinent to their nitro and dione functionalities. These compounds are known for their ability to undergo reduction, addition, and cyclization reactions, offering a wide range of chemical transformations. For example, the base-catalyzed hydroxylation of isoquinoline-1,3(2H,4H)-diones under metal-free conditions showcases the diverse chemical reactivity of these compounds (Yang et al., 2019).

Physical Properties Analysis

The physical properties of benzo[de]isoquinoline-1,3-diones, such as their photophysical behavior, are of great interest for applications in materials science. The synthesis and analysis of fluorophores based on benzo[de]isoquinoline-1,3-dione structure reveal their potential for high photostability and fluorescence efficiency, making them suitable for applications in fluorescent dyeing and polymer stabilization (Bojinov & Panova, 2007).

Future Directions

The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies . Some of these strategies have already been implemented via semi-synthesis or total synthesis .

properties

IUPAC Name

2-(3-hydroxyphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O5/c21-11-4-1-3-10(9-11)19-17(22)13-6-2-5-12-15(20(24)25)8-7-14(16(12)13)18(19)23/h1-9,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIVQSXILUOGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

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